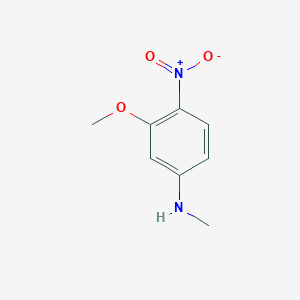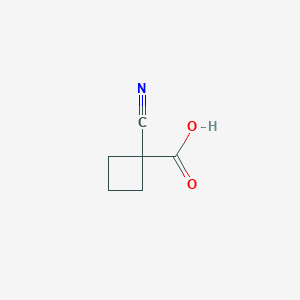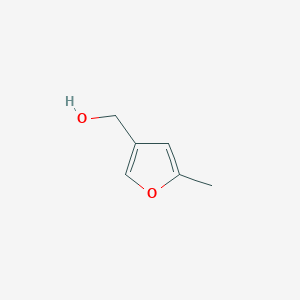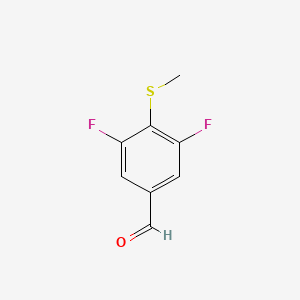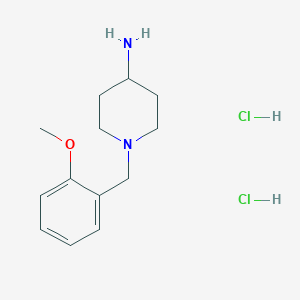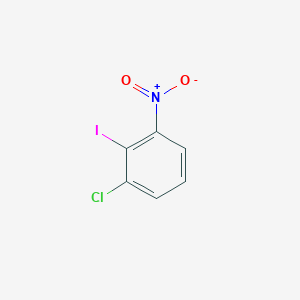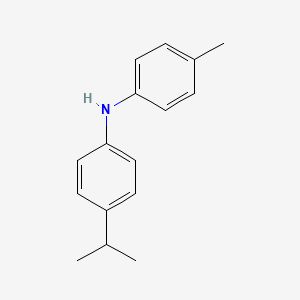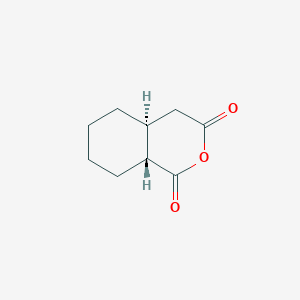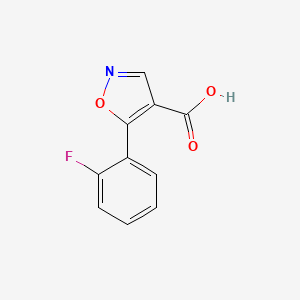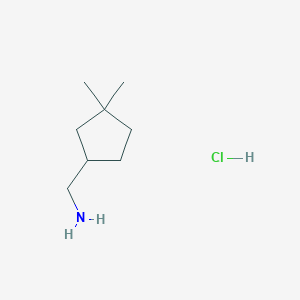
Clorhidrato de (3,3-Dimetilciclopentil)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylcyclopentyl)methanamine hydrochloride is an organic compound with the molecular formula C8H18ClN It is a hydrochloride salt of (3,3-dimethylcyclopentyl)methanamine, which is a derivative of cyclopentane
Aplicaciones Científicas De Investigación
(3,3-Dimethylcyclopentyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclopentyl)methanamine hydrochloride typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, 3,3-dimethylcyclopentane, is prepared through alkylation of cyclopentane with appropriate alkylating agents.
Amination: The 3,3-dimethylcyclopentane is then subjected to amination reactions to introduce the methanamine group. This can be achieved using reagents such as ammonia or primary amines under high pressure and temperature conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (3,3-Dimethylcyclopentyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large-scale alkylation of cyclopentane using industrial alkylating agents.
Continuous Amination: Continuous flow reactors are used for the amination step to ensure consistent product quality and yield.
Crystallization and Purification: The hydrochloride salt is crystallized from the reaction mixture and purified through recrystallization techniques to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethylcyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine group to other functional groups such as amides.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Alkylated or acylated derivatives.
Oxidation: Imines or nitriles.
Reduction: Amides or secondary amines.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethylcyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a precursor to bioactive molecules that exert their effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentylmethanamine hydrochloride
- (3,3-Dimethylcyclopentyl)amine hydrochloride
- Cyclopentylamine hydrochloride
Uniqueness
(3,3-Dimethylcyclopentyl)methanamine hydrochloride is unique due to the presence of the dimethyl groups on the cyclopentane ring, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
(3,3-dimethylcyclopentyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)4-3-7(5-8)6-9;/h7H,3-6,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZASIMSKPGYDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)CN)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379304-45-6 |
Source


|
| Record name | (3,3-dimethylcyclopentyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
